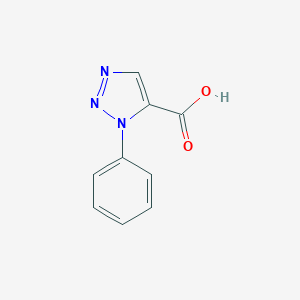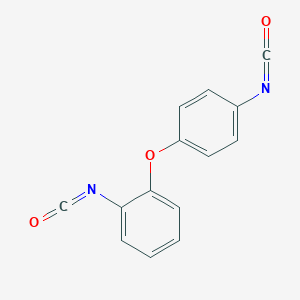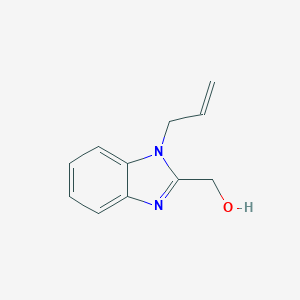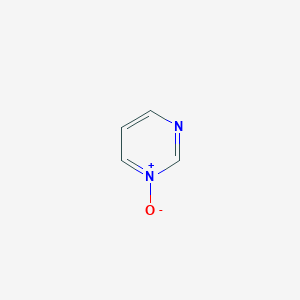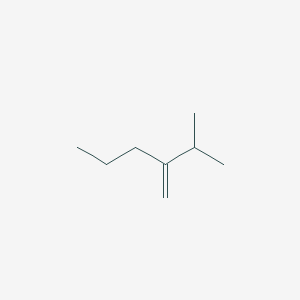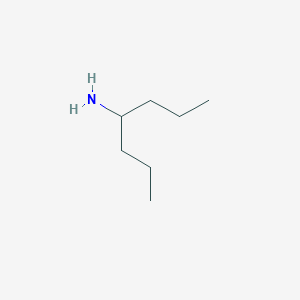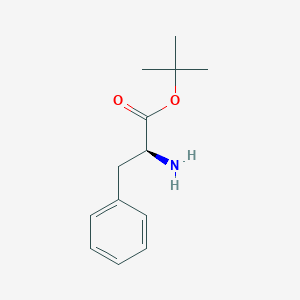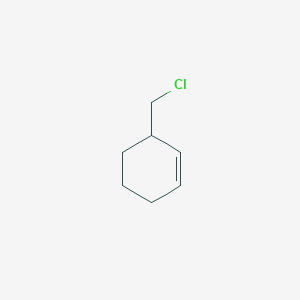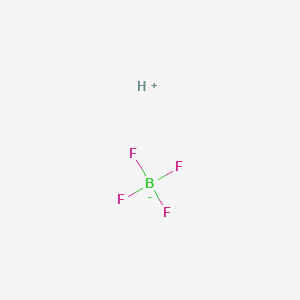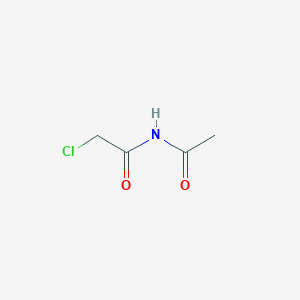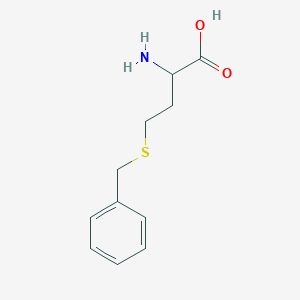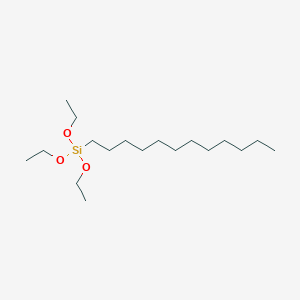
1,4-Bis(trimethylsilyl)-2-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(trimethylsilyl)-2-butene is an organosilicon compound with the molecular formula C10H24Si2. It is characterized by the presence of silicon atoms within its structure, which imparts unique chemical properties. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trimethylsilyl)-2-butene typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the hydrosilylation of alkenes with silanes in the presence of a catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Moderate temperatures around 50-100°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trimethylsilyl)-2-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it to simpler silane compounds.
Substitution: The silicon atoms can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like chlorine or bromine are used in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Simpler silane compounds.
Substitution: Halogenated silicon compounds.
Scientific Research Applications
1,4-Bis(trimethylsilyl)-2-butene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(trimethylsilyl)-2-butene involves its interaction with various molecular targets. The silicon atoms in the compound can form bonds with other elements, facilitating various chemical transformations. The pathways involved include:
Formation of Silanol Groups: Through oxidation reactions.
Substitution Reactions: Leading to the formation of new silicon-containing compounds.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diethoxy-1,2-bis(trimethylsilyloxy)ethylene
- 3,6-Dioxa-2,7-disilaoctane, 2,2,7,7-tetramethyl-4,4,5,5-tetraphenyl-
Uniqueness
1,4-Bis(trimethylsilyl)-2-butene is unique due to its specific structural arrangement and the presence of silicon atoms, which impart distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its significance.
Properties
CAS No. |
16054-35-6 |
|---|---|
Molecular Formula |
C10H24Si2 |
Molecular Weight |
200.47 g/mol |
IUPAC Name |
trimethyl-[(E)-4-trimethylsilylbut-2-enyl]silane |
InChI |
InChI=1S/C10H24Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H,9-10H2,1-6H3/b8-7+ |
InChI Key |
DHTZZPHEAHKIBY-BQYQJAHWSA-N |
SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
Isomeric SMILES |
C[Si](C)(C)C/C=C/C[Si](C)(C)C |
Canonical SMILES |
C[Si](C)(C)CC=CC[Si](C)(C)C |
Synonyms |
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


